Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with fluorobenzyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pyrazole ring may play a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2-iodobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group also contributes to the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H10F4N2O2 |
---|---|
Molecular Weight |
302.22 g/mol |
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10F4N2O2/c1-21-12(20)9-7-19(18-11(9)13(15,16)17)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |
InChI Key |
MYJUKAYAOFMBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.